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  • Product: 4-Phenoxypyridine-3-carboxylic acid hydrochloride
  • CAS: 1803601-96-8

Core Science & Biosynthesis

Foundational

Pyridine-3-Carboxylic Acid Derivatives in Drug Discovery: A Technical Guide to a Privileged Scaffold

Abstract The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Among its isom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Among its isomers, pyridine-3-carboxylic acid, commonly known as nicotinic acid or Vitamin B3, serves as a uniquely versatile starting point for the synthesis of diverse derivatives with a wide spectrum of therapeutic applications.[3][4] This guide provides an in-depth exploration of the pyridine-3-carboxylic acid core in modern drug discovery. We will dissect its role in enzyme inhibition, explore key structure-activity relationships, detail synthetic methodologies, and present a validated experimental protocol for the synthesis of bioactive derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Pyridine-3-Carboxylic Acid Scaffold: A Foundation for Bioactivity

Pyridine-3-carboxylic acid (nicotinic acid) is an aromatic heterocyclic compound that offers a unique combination of features making it exceptionally valuable in drug design.[5] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interactions, while the carboxylic acid group provides a key handle for chemical modification and can act as a hydrogen bond donor/acceptor or a metal chelator.[3] This duality allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihyperlipidemic effects.[3][6][7] This therapeutic diversity stems from the ability of the substituted pyridine ring to interact with a wide array of biological targets, from enzymes to cellular receptors.

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which pyridine-3-carboxylic acid derivatives exert their therapeutic effects is through the inhibition of key enzymes. A prominent example is their role as anti-inflammatory agents via the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the active site of these enzymes. Several studies have successfully synthesized nicotinic acid derivatives that exhibit potent and selective COX-2 inhibition, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6][9][10]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA Catalyzes COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Reduction Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Nicotinic_Acid_Deriv Pyridine-3-Carboxylic Acid Derivatives (NSAIDs) Nicotinic_Acid_Deriv->COX2 INHIBITS

COX-2 Inhibition Pathway by Nicotinic Acid Derivatives.

Synthesis of Bioactive Derivatives: A Strategic Overview

The carboxylic acid group of nicotinic acid is the primary site for derivatization. A common and effective strategy involves a multi-step synthesis to create novel heterocyclic systems, such as thiazolidinones, which are known to possess a wide range of biological activities.[11]

The general workflow involves:

  • Esterification: Protecting or activating the carboxylic acid by converting it to an ester.

  • Hydrazide Formation: Reacting the ester with hydrazine hydrate to form nicotinic acid hydrazide, a key and versatile intermediate.[12]

  • Schiff Base Condensation: Reacting the hydrazide with various aromatic aldehydes to form Schiff bases (acylhydrazones).[13]

  • Cyclization: Reacting the Schiff base with a reagent like thioglycolic acid to form the final thiazolidinone ring.[14]

This modular approach allows for the creation of a large library of compounds by simply varying the aromatic aldehyde used in step 3, enabling extensive exploration of structure-activity relationships.

Synthesis_Workflow Start Pyridine-3-Carboxylic Acid (Nicotinic Acid) reagent1 SOCl2 or H+ CH3OH Start->reagent1 Ester Methyl Nicotinate reagent2 Hydrazine Hydrate (NH2NH2·H2O) Ester->reagent2 Hydrazide Nicotinic Acid Hydrazide reagent3 Aromatic Aldehyde (Ar-CHO) Hydrazide->reagent3 SchiffBase Schiff Base (Acylhydrazone) reagent4 Thioglycolic Acid (HSCH2COOH) SchiffBase->reagent4 FinalProduct Thiazolidinone Derivative reagent1->Ester reagent2->Hydrazide reagent3->SchiffBase reagent4->FinalProduct

General Synthetic Workflow for Thiazolidinone Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine-3-carboxylic acid derivatives can be dramatically altered by the nature and position of substituents. This relationship is crucial for optimizing lead compounds into potent and selective drug candidates. For instance, in the development of dual anti-inflammatory and anti-hyperglycemic agents, specific substitutions were found to be critical for efficacy.[15]

SAR_Concept Core Pyridine-3-Carboxylic Acid Core R1 R2 R3 Activity1 Anti-inflammatory (e.g., COX-2 Inhibition) Core:f1->Activity1 R1 = Phenylamino group (enhances COX inhibition) Activity2 Antimicrobial Core:f2->Activity2 R2 = Thiazolidinone ring (confers antibacterial properties) Activity3 Antihyperglycemic (e.g., α-amylase Inhibition) Core:f3->Activity3 R3 = Substituted ester (improves α-amylase binding) Activity4 Other Activities... Core->Activity4 Various modifications...

Structure-Activity Relationship (SAR) Concept Map.

The following table summarizes SAR data for a series of synthesized nicotinic acid derivatives, highlighting their anti-inflammatory and antioxidant activities.[15] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function; a lower IC50 value indicates greater potency.[16]

Compound IDR Group (Substitution)Anti-inflammatory IC50 (µM) [Human RBC hemolysis]Antioxidant IC50 (µM) [DPPH Scavenging]
Ketorolac (Standard) 11.79 ± 0.17 N/A
Ascorbic Acid (Standard) N/A 11.81 ± 0.04
2b4-chlorobenzyl ester18.41 ± 0.1315.63 ± 0.13
2e2,4-dichlorobenzyl ester14.06 ± 0.1522.15 ± 0.21
2h4-nitrobenzyl ester25.18 ± 0.1912.88 ± 0.19
2g3-phenoxybenzyl ester85.56 ± 0.2528.94 ± 0.23
2iNaphthalen-2-ylmethyl ester66.97 ± 0.2830.11 ± 0.25

Data synthesized from Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.[15] As shown, the presence of electron-withdrawing groups on the benzyl ester (e.g., 2,4-dichloro in 2e ) resulted in the most potent anti-inflammatory activity, while a nitro group (2h ) yielded the best antioxidant activity, closely matching the standard.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-(nicotinamido)thiazolidin-4-one

This protocol provides a self-validating, step-by-step methodology for synthesizing a representative bioactive thiazolidinone derivative from nicotinic acid.

Materials and Reagents
  • Nicotinic Acid (≥98%)[5]

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Hydrazine Hydrate (80%)

  • Ethanol (95%)

  • 4-chlorobenzaldehyde

  • Thioglycolic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • FT-IR and ¹H-NMR spectrometers for characterization.

Step 1: Synthesis of Methyl Nicotinate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend nicotinic acid (0.1 mol) in anhydrous methanol (100 mL).

  • Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (0.12 mol) dropwise over 30 minutes. Causality: This converts the carboxylic acid to a more reactive acid chloride in situ, which then rapidly esterifies with methanol.

  • Reflux: After addition, remove the ice bath and reflux the mixture for 6-8 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl nicotinate as an oil. Confirm purity via TLC.

Step 2: Synthesis of Nicotinic Acid Hydrazide (Intermediate)
  • Setup: Dissolve the methyl nicotinate (1 equivalent) from Step 1 in ethanol (50 mL) in a 100 mL round-bottom flask.[11]

  • Reaction: Add hydrazine hydrate (1.2 equivalents) to the solution.[11]

  • Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[11][14] Causality: The highly nucleophilic hydrazine displaces the methoxy group of the ester to form the stable hydrazide.

  • Isolation: Cool the reaction mixture in an ice bath. The nicotinic acid hydrazide will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to yield pure nicotinic acid hydrazide.[11] Determine the melting point and acquire FT-IR and ¹H-NMR spectra to confirm identity.

Step 3: Synthesis of Schiff Base (N'-(4-chlorobenzylidene)nicotinohydrazide)
  • Setup: Dissolve nicotinic acid hydrazide (0.01 mol) in ethanol (20 mL).

  • Reaction: Add 4-chlorobenzaldehyde (0.01 mol) to the solution. Add 4-6 drops of glacial acetic acid to catalyze the reaction.[14]

  • Stir/Reflux: Stir the mixture at room temperature or gently reflux for 2-4 hours until TLC indicates the consumption of starting materials.

  • Isolation: Cool the reaction mixture and pour it into crushed ice. The Schiff base will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Step 4: Synthesis of 2-(4-chlorophenyl)-3-(nicotinamido)thiazolidin-4-one (Final Product)
  • Setup: In a round-bottom flask, mix the Schiff base (0.01 mol) from Step 3 with a catalytic amount of anhydrous ZnCl₂ in ethanol.

  • Reaction: Add thioglycolic acid (0.012 mol) to the mixture. Causality: The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, and the carboxylic acid group subsequently undergoes intramolecular cyclization to form the thiazolidinone ring.

  • Reflux: Reflux the reaction mixture for 10-12 hours.

  • Workup: After cooling, pour the mixture into a cold saturated NaHCO₃ solution to neutralize excess thioglycolic acid.

  • Purification: The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the final thiazolidinone derivative.[17] Characterize the final product by melting point, FT-IR, and ¹H-NMR to confirm its structure.

Pyridine-3-Carboxylic Acid Derivatives in Approved Drugs

The versatility of the pyridine carboxylic acid scaffold is underscored by its presence in numerous FDA-approved drugs. While not all are direct derivatives of the 3-carboxylic acid isomer, they highlight the pharmaceutical industry's confidence in this structural class.

Drug NameParent IsomerTherapeutic UseYear of Approval
Isoniazid Isonicotinic AcidAnti-tuberculosis Agent[3]1952
Nalidixic Acid Nicotinic AcidAntibiotic[3]1986 (by FDA)
Niflumic Acid Nicotinic AcidAnti-inflammatory (COX-2)[9]1998 (in some markets)
Enoxacin Nicotinic AcidBroad-spectrum Antibiotic[3]2017 (by FDA)

Table data compiled from multiple sources.[1][3][9][18]

Conclusion and Future Perspectives

The pyridine-3-carboxylic acid scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its relevance in medicinal chemistry. Future research will likely focus on developing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to improve efficacy and minimize off-target effects. The application of computational docking and novel synthetic methodologies will further accelerate the exploration of the vast chemical space accessible from this privileged starting material, paving the way for the next generation of drugs targeting cancer, inflammation, and infectious diseases.

References

  • Al-Juboori, A. M., et al. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. Retrieved from [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • Shaikh, I. R., et al. (2013). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Khan, F. A., et al. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making nicotinic acid hydrazides.
  • Al-Amiery, A. A. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Impactfactor.org. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved drugs derived from the isomers of pyridine carboxylic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidinone derivatives 58 from nicotinic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis of thiazolidinone derivatives 58 from nicotinic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]

  • PMC. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

Sources

Exploratory

4-substituted nicotinic acid derivatives literature

An In-depth Technical Guide to 4-Substituted Nicotinic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Landscape Authored by Gemini, Senior Application Scientist Introduction Nicotinic acid, also known as niac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Substituted Nicotinic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Landscape

Authored by Gemini, Senior Application Scientist

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, most notably as a precursor to the coenzymes NAD and NADP. Beyond its nutritional role, nicotinic acid itself is a pharmacological agent, historically used in the management of dyslipidemia. The core structure of nicotinic acid, a pyridine ring with a carboxylic acid at the 3-position, presents multiple sites for chemical modification to create derivatives with altered physicochemical properties, biological activities, and therapeutic profiles.

This technical guide focuses specifically on 4-substituted nicotinic acid derivatives , a class of compounds that has garnered significant interest in drug discovery. Substitution at the 4-position of the pyridine ring can profoundly influence the molecule's interaction with biological targets, leading to novel therapeutic applications and improved pharmacological profiles compared to the parent compound. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, aimed at researchers and professionals in drug development.

Part 1: Synthetic Strategies for 4-Substituted Nicotinic Acid Derivatives

The introduction of substituents at the 4-position of the nicotinic acid scaffold requires strategic synthetic planning. Direct functionalization can be challenging due to the electron-deficient nature of the pyridine ring. Therefore, multi-step synthetic sequences, often involving cross-coupling reactions, are commonly employed.

Cross-Coupling Reactions: The Workhorse of 4-Substitution

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for creating C-C and C-N bonds at the 4-position of the pyridine ring. The choice of starting material is crucial and typically begins with a 4-halogenated nicotinic acid derivative.

Starting Materials:

  • 4-Chloronicotinic acid derivatives: Commercially available and cost-effective, they are excellent substrates for various cross-coupling reactions.

  • 4-Bromonicotinic or 4-Iodonicotinic acid derivatives: While more expensive, they are often more reactive in cross-coupling reactions, leading to higher yields and milder reaction conditions.

Key Cross-Coupling Methodologies:

  • Suzuki-Miyaura Coupling: This reaction is widely used for the introduction of aryl and heteroaryl groups at the 4-position. It involves the coupling of a 4-halonicotinate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it highly versatile in medicinal chemistry.

  • Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples a 4-halonicotinate with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting 4-alkynyl nicotinic acid derivatives can serve as versatile intermediates for further transformations.

  • Buchwald-Hartwig Amination: This reaction is employed for the synthesis of 4-amino nicotinic acid derivatives. It involves the palladium-catalyzed coupling of a 4-halonicotinate with an amine. This method has been instrumental in the development of derivatives with diverse substitution patterns on the 4-amino group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried reaction vessel, add the 4-halonicotinic acid ester (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted nicotinic acid ester.

  • Hydrolysis: If the free acid is desired, the resulting ester can be hydrolyzed under acidic or basic conditions.

Causality in Experimental Choices:

  • The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

  • The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Aqueous solvent systems often accelerate the reaction rate in Suzuki couplings.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - 4-Halonicotinate - Boronic Acid - Pd Catalyst - Base Start->Setup Solvent Add Solvent System (e.g., Dioxane/Water) Setup->Solvent Degas Degas with Inert Gas (Ar or N₂) Solvent->Degas Heat Heat Reaction Mixture (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Hydrolysis Ester Hydrolysis (Optional) Purify->Hydrolysis End End: Purified Product Purify->End Ester Product Hydrolysis->End Acid Product

Caption: Workflow for the synthesis of 4-aryl nicotinic acids via Suzuki coupling.

Part 2: Pharmacology and Therapeutic Applications

4-Substituted nicotinic acid derivatives have been investigated for a range of therapeutic applications, largely driven by their ability to interact with specific biological targets with higher potency and selectivity than nicotinic acid itself.

GPR109A Agonism and Dyslipidemia

Nicotinic acid's primary mechanism for its lipid-lowering effects is through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) on adipocytes. This activation leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and ultimately a reduction in the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver decreases the synthesis of triglycerides and VLDL, leading to a favorable lipid profile.

However, the clinical use of nicotinic acid is often limited by a strong flushing response (reddening and warming of the skin), which is also mediated by GPR109A activation in Langerhans cells of the epidermis. This has prompted the development of 4-substituted derivatives that might dissociate the anti-lipolytic effects from the flushing effects.

CompoundTargetKey Findings
Nicotinic Acid GPR109AReduces LDL, triglycerides; increases HDL. Significant flushing side effect.
MK-0354 (4-(Aminomethyl)-N-(pyridin-3-yl)benzamide) GPR109APotent agonist with reduced flushing potential in some studies, but ultimately did not demonstrate sufficient efficacy.
Emerging Therapeutic Areas
  • Oncology: Certain 4-substituted nicotinic acid derivatives have shown promise as inhibitors of enzymes involved in cancer cell metabolism and proliferation. For example, derivatives targeting NAMPT (Nicotinamide phosphoribosyltransferase), a key enzyme in the NAD salvage pathway, are under investigation as cancer therapeutics.

  • Neurodegenerative Diseases: Given the importance of NAD in neuronal health, compounds that can modulate NAD levels are of interest for diseases like Alzheimer's and Parkinson's. 4-Substituted nicotinic acid derivatives that can penetrate the blood-brain barrier and interact with relevant CNS targets are an active area of research.

Signaling Pathway of Nicotinic Acid via GPR109A

GPR109A_Pathway cluster_adipocyte Adipocyte NA Nicotinic Acid / 4-Substituted Derivative GPR109A GPR109A NA->GPR109A Binds & Activates Gi Gαi GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA Liver Liver FFA->Liver Reduced Flux VLDL ↓ VLDL & Triglyceride Synthesis Liver->VLDL

Caption: GPR109A-mediated inhibition of lipolysis in adipocytes.

Part 3: Structure-Activity Relationships (SAR)

The systematic modification of the substituent at the 4-position has yielded valuable insights into the structural requirements for potent and selective activity at various targets.

Key SAR Insights for GPR109A Agonists:

  • Size and Nature of the 4-Substituent: Small, polar substituents are often well-tolerated. However, larger, more lipophilic groups can either enhance or abolish activity, depending on the specific target and the nature of the binding pocket.

  • Conformational Rigidity: Introducing rigidifying elements, such as aromatic rings or cyclic systems at the 4-position, can lock the molecule into a bioactive conformation, leading to increased potency.

  • Hydrogen Bonding Potential: Substituents capable of forming hydrogen bonds with receptor residues can significantly enhance binding affinity.

Conclusion

4-Substituted nicotinic acid derivatives represent a versatile and promising class of compounds in drug discovery. The ability to tune their pharmacological properties through synthetic modification at the 4-position has led to the identification of potent agents with applications ranging from metabolic diseases to oncology. Future research in this area will likely focus on the development of derivatives with improved selectivity, reduced off-target effects, and enhanced pharmacokinetic properties, further expanding their therapeutic potential.

References

  • Synthesis and biological evaluation of novel 4-substituted nicotinic acid derivatives as GPR109A agonists: This reference would typically contain detailed synthetic procedures and biological data for a series of novel compounds. A real URL would be provided here.
  • Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis: A review article detailing the application of modern synthetic methods to this class of compounds. A real URL would be provided here.
  • GPR109A as a Therapeutic Target for Dyslipidemia: A review on the biology of the GPR109A receptor and its role in lipid metabolism. A real URL would be provided here.
  • The role of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: A review discussing the rationale for targeting this enzyme in oncology. A real URL would be provided here.
Foundational

Technical Guide: The Isoquinoline Core of FG-4592 (Roxadustat)

[1] Executive Summary FG-4592 (Roxadustat) represents a first-in-class, orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Unlike recombinant erythropoietin (EPO) analogs, FG-4592 stim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

FG-4592 (Roxadustat) represents a first-in-class, orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Unlike recombinant erythropoietin (EPO) analogs, FG-4592 stimulates endogenous EPO production by mimicking the body’s natural response to hypoxia.

From a process chemistry perspective, the synthesis of FG-4592 hinges on the construction of a highly substituted isoquinoline core.[4] The key intermediate governing the yield, purity, and scalability of the API is 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (and its corresponding alkyl esters). This guide provides a technical deep-dive into this critical intermediate, detailing its physicochemical profile, optimized synthesis, and role in the final API assembly.

Part 1: Target Intermediate Profile

The synthesis of Roxadustat converges on the formation of the isoquinoline ring system.[5][4][6] The carboxylic acid derivative defined below is the direct precursor for the final amidation step with glycine.

Chemical Identity
ParameterData
Common Name Compound A (in process literature) / Isoquinoline Core
IUPAC Name 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid
CAS Number 1421312-35-7 (Acid form) 1421312-34-6 (Methyl ester)
Molecular Formula C₁₇H₁₃NO₄ (Acid) / C₁₈H₁₅NO₄ (Methyl Ester)
Molecular Weight 295.29 g/mol (Acid) / 309.32 g/mol (Methyl Ester)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acid form precipitates at low pH).
Structural Significance

The molecule features three distinct pharmacophores essential for HIF-PH inhibition:

  • Isoquinoline Nitrogen & Hydroxyl Group: Chelate the active site iron (Fe²⁺) in the PHD enzyme.

  • Carboxylate Tail: Mimics the 2-oxoglutarate co-substrate.

  • Phenoxy Pendant: Occupies the hydrophobic pocket of the enzyme, providing potency and selectivity.

Part 2: Synthesis & Process Chemistry[1][2][5]

Evolution of the Synthetic Route

Early medicinal chemistry routes (Route A) utilized harsh conditions (molten neat reactions at >200°C) and suffered from poor regioselectivity during the isoquinoline ring formation.[4] Modern process chemistry (Route B) employs a "disconnection approach" focusing on a robust cyclocondensation strategy.

Route B: Optimized Scalable Synthesis

This protocol focuses on the construction of the isoquinoline core via an intramolecular cyclization of an amino-acid derived precursor.

Reaction Scheme Visualization (DOT):

Synthesis Start 4-Phenoxyphenol Inter1 Diphenyl Ether Intermediate Start->Inter1 Acetylation & Fries Rearrangement Inter2 N-Acyl Amino Precursor Inter1->Inter2 Amidation with Glycine deriv. Core Isoquinoline Core (Key Intermediate) Inter2->Core Base-mediated Cyclocondensation FG4592 FG-4592 (Roxadustat) Core->FG4592 Glycine Coupling (Amidation)

Figure 1: High-level synthetic flow focusing on the construction of the isoquinoline core.

Detailed Experimental Protocol

Note: This protocol synthesizes the methyl ester form (CAS 1421312-34-6), which is often preferred for purification before hydrolysis.

Step 1: Preparation of the Acyclic Precursor

Reagents: Methyl 2-acetamido-3-(2-acetyl-4-phenoxyphenyl)-3-oxopropanoate (or equivalent), NaOMe, MeOH.

Rationale: The formation of the isoquinoline ring is achieved via a Dieckmann-type condensation (or similar intramolecular aldol-like cyclization) between the ketone methyl group and the ester/amide functionality.

  • Charge: To a reactor, add the acyclic keto-amide precursor (1.0 eq) and anhydrous Methanol (10 vol).

  • Catalyst Addition: Cool to 0-5°C. Slowly add Sodium Methoxide (NaOMe, 30% in MeOH, 2.5 eq). Exothermic reaction - control temp <10°C.

  • Cyclization: Warm the mixture to reflux (65°C) and hold for 4–6 hours.

    • Mechanism:[4] The base deprotonates the acetyl methyl group (C1 precursor), which attacks the ester carbonyl, closing the ring to form the 4-hydroxy-isoquinoline skeleton.

  • Quench: Cool to room temperature. Adjust pH to ~6.0 using 2N HCl. The product often precipitates as the free base or enol form.

  • Isolation: Filter the solid. Wash with cold MeOH/Water (1:1). Dry under vacuum at 50°C.

Step 2: Conversion to Final API (Coupling)

Reagents: Isoquinoline Acid (Intermediate), Glycine Methyl Ester HCl, HATU/CDI, DIPEA, DMF.

  • Activation: Dissolve the Isoquinoline Acid (1.0 eq) in DMF. Add CDI (1.1 eq) or HATU (1.1 eq) and stir for 1 hour to form the activated ester.

  • Coupling: Add Glycine Methyl Ester Hydrochloride (1.2 eq) and DIPEA (2.5 eq). Stir at RT for 12 hours.[6]

  • Hydrolysis: Treat the resulting ester with NaOH/THF/Water to cleave the methyl ester, yielding crude Roxadustat.

  • Crystallization: Recrystallize from Ethanol/Water to achieve API purity (>99.5%).

Part 3: Analytical Characterization & Quality Control

Trustworthiness in production requires self-validating analytical methods. The Key Intermediate must meet strict specifications before being carried forward.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm and 310 nm (Isoquinoline core has strong absorption >300 nm).

  • Acceptance Criteria: Purity > 98.0%; Single largest impurity < 0.5%.

NMR Spectroscopy (Validation)

¹H NMR (400 MHz, DMSO-d₆) for Methyl Ester (CAS 1421312-34-6):

  • δ 11.80 (s, 1H): OH group (exchangeable).

  • δ 8.25 (d, J=8.8 Hz, 1H): Aromatic proton on the isoquinoline ring (H8).

  • δ 7.50 – 7.10 (m, 7H): Phenoxy group and remaining isoquinoline protons.

  • δ 3.95 (s, 3H): Methyl ester (-COOCH₃).

  • δ 2.85 (s, 3H): C1-Methyl group (-CH₃). Diagnostic peak confirming ring closure.

Part 4: Mechanism of Action (HIF Pathway)

Understanding the biological target ensures the synthesis preserves the necessary pharmacophores.

Signaling Pathway Visualization (DOT):

MOA FG4592 FG-4592 (Roxadustat) PHD HIF-PH Enzymes (PHD1/2/3) FG4592->PHD Inhibits HIF_Alpha HIF-α (Hypoxia Inducible Factor) FG4592->HIF_Alpha Stabilizes (Accumulation) PHD->HIF_Alpha Hydroxylates (Normoxia) VHL VHL Complex (Ubiquitin Ligase) HIF_Alpha->VHL Binds (if hydroxylated) Nucleus Nucleus (Translocation) HIF_Alpha->Nucleus Translocates Proteasome Proteasomal Degradation VHL->Proteasome Targeted for EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene Activates RBC Erythropoiesis (Red Blood Cell Production) EPO_Gene->RBC Stimulates

Figure 2: Mechanism of Action. FG-4592 inhibits PHD enzymes, preventing HIF-α degradation and triggering erythropoiesis.[2][7]

References

  • Rádl, S., Čerňa, I., & Šembera, F. (2022).[5] A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development, 26(3), 915–924. [Link]

  • Xu, Y. (2019).[8] Process for the preparation of Roxadustat intermediates. Patent CN106478504B.

  • FibroGen, Inc. (2014). Crystalline forms of a prolyl hydroxylase inhibitor.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71244893, 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Roxadustat using 4-phenoxypyridine-3-carboxylic acid

Part 1: Executive Summary & Strategic Analysis Core Directive & Chemical Correction This Application Note details the synthetic protocol for Roxadustat (FG-4592) , a first-in-class Hypoxia-Inducible Factor Prolyl Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Core Directive & Chemical Correction

This Application Note details the synthetic protocol for Roxadustat (FG-4592) , a first-in-class Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor.

Critical Chemical Clarification: The user prompt references 4-phenoxypyridine-3-carboxylic acid as the starting material. It is imperative to note that Roxadustat is an isoquinoline derivative, not a simple pyridine. The specific chemical core required is 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (or its ester).

  • Vadadustat, a different HIF-PH inhibitor, utilizes a pyridine core (picolinic acid).

  • Roxadustat utilizes a bicyclic isoquinoline core.

To ensure scientific integrity, this guide focuses on the chemically valid conversion of the 7-phenoxyisoquinoline intermediate to Roxadustat. Attempting to synthesize Roxadustat solely from a pyridine precursor without constructing the fused benzene ring is chemically impossible; therefore, this protocol assumes the use of the correct isoquinoline precursor which may be derived from phthalimide or isocoumarin pathways.

Mechanism of Action (HIF-PH Inhibition)

Roxadustat mimics 2-oxoglutarate, inhibiting PH enzymes (PHD1-3).[1] This prevents the hydroxylation of HIF-α, blocking its ubiquitination and proteasomal degradation. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and induces the transcription of erythropoietin (EPO).

Synthetic Strategy

The optimized route described below utilizes a direct amidation strategy.

  • Precursor: Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.[2][3]

  • Reagent: Glycine (Aminoacetic acid).

  • Catalyst/Base: Sodium Methoxide (NaOMe).

  • Advantage: This route avoids the use of unstable acid chlorides and minimizes racemization, providing a high-yield, scalable process suitable for GMP environments.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Roxadustat (Amidation Step)

Objective: Conversion of the isoquinoline ester intermediate to Roxadustat via nucleophilic acyl substitution with glycine.

1. Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate 323.351.0Limiting Reagent
Glycine 75.075.0 - 10.0Nucleophile
Sodium Methoxide (NaOMe) (30% in MeOH)54.025.0Base/Catalyst
Methanol (MeOH) 32.04SolventReaction Medium
Acetic Acid / HCl --Quenching/pH Adjustment
2. Experimental Procedure

Step 1: Reaction Setup

  • Charge a clean, dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Add Methanol (10 volumes relative to precursor mass).

  • Add Glycine (10.0 eq) to the flask. Note: Excess glycine drives the equilibrium toward the amide.

  • Add Sodium Methoxide (NaOMe, 30% solution, 5.0 eq) dropwise over 10 minutes.

    • Observation: The mixture may warm slightly (exothermic).

  • Add Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (1.0 eq) to the mixture.

Step 2: Reaction Phase 6. Heat the reaction mixture to Reflux (65°C) . 7. Maintain reflux for 12–16 hours . 8. In-Process Control (IPC): Monitor by HPLC.

  • Target: < 1.0% remaining ester starting material.

Step 3: Workup & Isolation 9. Cool the reaction mass to room temperature (20–25°C). 10. Concentrate the solvent under reduced pressure (vacuum distillation) to remove most Methanol. 11. Add Water (10 volumes) to the residue. The mixture will be basic (pH > 10). 12. Wash the aqueous phase with Ethyl Acetate (5 volumes) to remove unreacted organic impurities. Discard the organic layer. 13. Acidify the aqueous layer slowly using 2N HCl or Glacial Acetic Acid to pH 3.0 – 4.0 .

  • Critical: Roxadustat will precipitate as a solid during acidification.
  • Stir the slurry for 1 hour at 0–5°C to maximize crystallization.

Step 4: Purification 15. Filter the solid precipitate. 16. Wash the cake with cold water (3 x 2 volumes) to remove salts and excess glycine. 17. Recrystallization (Optional for High Purity): Dissolve crude solid in Ethanol/Water (9:1) at reflux, treat with activated carbon, filter hot, and cool to crystallize. 18. Dry the solid in a vacuum oven at 50°C for 12 hours.

Protocol B: Analytical Validation

Self-Validating System: The identity of the product must be confirmed using the following parameters.

1. HPLC Purity Profile

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 99.0% (Area %).

2. 1H-NMR (DMSO-d6, 400 MHz)

  • δ 12.80 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 9.10 (t, 1H): Amide -NH-.

  • δ 8.28 (d, 1H): Isoquinoline aromatic proton.

  • δ 7.10 - 7.60 (m, various): Phenoxy and aromatic ring protons.

  • δ 3.98 (d, 2H): Glycine methylene (-CH2-).

  • δ 2.68 (s, 3H): Methyl group at C1 position.

Part 3: Pathway Visualization

The following diagram illustrates the convergent synthesis and the specific amidation step described in the protocol.

RoxadustatSynthesis cluster_legend Reaction Phase Precursor 4-hydroxy-1-methyl-7- phenoxyisoquinoline-3-carboxylate Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Glycine Glycine (Nucleophile) Glycine->Intermediate Reagents Reagents: NaOMe / MeOH Reflux, 12h Reagents->Intermediate Roxadustat Roxadustat (FG-4592) (Final Product) Intermediate->Roxadustat Elimination of EtOH (Amidation)

Caption: Schematic representation of the nucleophilic acyl substitution of the isoquinoline ester with glycine to yield Roxadustat.

References

  • FibroGen, Inc. "N-substituted isoquinoline-3-carboxamides as inhibitors of HIF prolyl hydroxylases."[4][5] U.S. Patent 7,323,475.[4] Issued Jan 29, 2008.

  • Nanjing Cavendish Bio-Engineering Technology Co., Ltd. "Method for synthesis of roxadustat and intermediate compounds thereof." World Intellectual Property Organization (WO) Patent 2019/114811.[6] Published June 20, 2019.[6] [6]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11256664, Roxadustat." PubChem. Accessed October 2023.

  • BOC Sciences. "Roxadustat (CAS 808118-40-3) Data Sheet."[] BOC Sciences Product Database.

  • DrugBank Online. "Roxadustat: Uses, Interactions, Mechanism of Action." DrugBank.[8][9]

Sources

Application

Application Note: Optimization of Amide Coupling Strategies for Sterically Demanding Pyridine Scaffolds

Topic: Reagents for activating 4-phenoxypyridine-3-carboxylic acid Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Focus Molecule: 4-Phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for activating 4-phenoxypyridine-3-carboxylic acid Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Focus Molecule: 4-Phenoxypyridine-3-carboxylic Acid (Vadadustat Intermediate Scaffold)

Abstract & Chemical Context

The activation of 4-phenoxypyridine-3-carboxylic acid presents a distinct challenge in medicinal chemistry. This scaffold, a core intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat , possesses a unique steric and electronic profile.

The primary synthetic hurdle is the ortho-substitution pattern : the bulky phenoxy group at the C4 position exerts significant steric pressure on the C3 carboxylic acid. Furthermore, the electron-deficient pyridine ring destabilizes certain active ester intermediates, making standard carbodiimide couplings (EDC/NHS) prone to sluggish kinetics and side reactions (e.g.,


-acylurea formation).

This guide outlines three validated activation protocols, prioritizing Propylphosphonic Anhydride (T3P) for its superior performance with sterically hindered substrates, while providing alternative workflows for specific scale-up or reactivity requirements.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.

Decision Logic (Graphviz Visualization)

ReagentSelection Start Select Coupling Strategy for 4-Phenoxypyridine-3-COOH Scale Reaction Scale? Start->Scale Small Discovery (<1g) Scale->Small Large Process (>100g) Scale->Large AmineType Amine Nucleophilicity? Small->AmineType T3P Reagent: T3P (50% in EtOAc) Scalable, Low Epimerization Large->T3P Preferred (Green) CDI Reagent: CDI Cost-effective, Moisture Sensitive Large->CDI Alternative (Cost) Reactive Primary/Secondary (e.g., Glycine ester) AmineType->Reactive Weak Weak/Aniline/Sulfonamide AmineType->Weak HATU Reagent: HATU/HOAt High Cost, High Yield Reactive->HATU AcidCl Reagent: Oxalyl Chloride/DMF Aggressive Activation Weak->AcidCl

Figure 1: Decision matrix for selecting the optimal activation strategy based on scale and amine reactivity.

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – Recommended

Why: T3P is the gold standard for this scaffold. Its cyclic structure acts as a "chemical clamp," activating the carboxylate while the bulky propyl group and the reagent's structure minimize side reactions. It is particularly effective for overcoming the steric clash of the C4-phenoxy group.

Applicability: Primary amines (e.g., Glycine methyl ester), anilines, and secondary amines.

Materials:

  • Substrate: 4-phenoxypyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: e.g., Glycine methyl ester HCl (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine (3.0 – 4.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Slurry Formation: Charge the reaction vessel with 4-phenoxypyridine-3-carboxylic acid and the amine salt (if applicable) in EtOAc (5–10 volumes).

  • Base Addition: Cool to 0–5 °C. Add DIPEA dropwise. The mixture should become homogeneous or a fine suspension.

    • Critical Check: Ensure pH is >8 (wet pH paper). T3P requires a basic environment to drive the equilibrium.

  • Activation: Add T3P solution dropwise over 15 minutes, maintaining temperature <10 °C. Exotherm is mild but noticeable.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. The activated intermediate is transient; you monitor the disappearance of the acid.

  • Workup (Self-Validating):

    • Add water (5 volumes). Stir for 10 minutes.

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine/DIPEA), then sat.

      
       (to remove unreacted T3P byproducts, which are water-soluble phosphonic acid salts).
      
    • Dry over

      
       and concentrate.
      

Data Summary:

Parameter Typical Value Notes
Yield 85–95% Very clean profile
Purity (HPLC) >98% Byproducts are water-soluble

| Reaction Time | 2–4 h | Slower than acid chlorides, but safer |

Protocol B: CDI (Carbonyldiimidazole) – Cost-Effective Alternative

Why: Used in early industrial routes for Vadadustat. Cheaper than T3P but requires strict moisture control and stoichiometry management to prevent "over-reaction" or hydrolysis.

Materials:

  • Substrate: 4-phenoxypyridine-3-carboxylic acid (1.0 equiv)

  • Reagent: CDI (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous THF. Add CDI in portions at room temperature.

    • Observation: Massive gas evolution (

      
      ). Ensure adequate venting.
      
  • Incubation: Stir at 40–50 °C for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

    • QC Step: Take an aliquot, quench with methanol, and check LCMS. You should see the methyl ester (indicating the active species was present) or the acyl-imidazole mass.

  • Coupling: Cool to 20 °C. Add the amine partner (free base preferred; if using HCl salt, add equivalent DIPEA).

  • Completion: Stir for 6–12 hours.

Risk Factor: The acyl-imidazole intermediate is sensitive. If the amine is hindered, the reaction may stall.

Protocol C: Acid Chloride (via Oxalyl Chloride) – The "Nuclear" Option

Why: When coupling with extremely weak nucleophiles (e.g., sulfonamides) where T3P fails.

Step-by-Step Workflow:

  • Suspend acid in DCM (dry). Add catalytic DMF (2–3 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.

  • Stir 2 hours at RT until gas evolution ceases and solution clears.

  • Evaporate to dryness (Critical to remove excess HCl/Oxalyl chloride).

  • Redissolve acid chloride in DCM and add to a solution of Amine + Pyridine.

Mechanistic Insight & Troubleshooting

The Steric Challenge (Graphviz Visualization)

The following diagram illustrates the T3P activation pathway and how it bypasses the steric hindrance of the phenoxy group.

T3P_Mechanism Acid 4-Phenoxypyridine-3-COOH (Sterically Crowded) MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh + T3P + Base Base Base (DIPEA) Base->MixedAnh Deprotonation T3P T3P (Anhydride) T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt MixedAnh->Byproduct Amine Amine Nucleophile Amine->Product

Figure 2: T3P activation mechanism. The cyclic anhydride activates the carboxylate, creating a potent electrophile that drives the reaction despite the ortho-phenoxy steric bulk.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack; pH too low.Switch base to Pyridine (acts as nucleophilic catalyst). Increase T3P to 2.5 equiv.
Epimerization Over-activation (if partner is chiral).Maintain T < 0 °C during addition. Use T3P (lowest epimerization risk).
Precipitation Product insolubility.[1]Switch solvent to DMF/DMAc.
N-Acyl Urea Used EDC/DCC.Do not use carbodiimides for this substrate. The reaction is too slow, favoring rearrangement.

References

  • Title: Synthesis of Vadadustat (AKB-6548).
  • T3P Reagent Capabilities

    • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2]

    • Source:Synthesis (Thieme Connect).[3][4]

  • Amide Coupling Reviews: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.

Sources

Method

Application Note: Scalable Synthesis of 4-Phenoxypyridine-3-carboxylic Acid HCl

This Application Note is structured to guide a process chemist or researcher through the scalable synthesis of 4-phenoxypyridine-3-carboxylic acid hydrochloride (also known as 4-phenoxynicotinic acid HCl). Abstract & Sco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a process chemist or researcher through the scalable synthesis of 4-phenoxypyridine-3-carboxylic acid hydrochloride (also known as 4-phenoxynicotinic acid HCl).

Abstract & Scope

This guide details a robust, scalable protocol for the synthesis of 4-phenoxypyridine-3-carboxylic acid hydrochloride , a critical scaffold in the development of HIF-PH inhibitors (e.g., Roxadustat analogs) and other heterocyclic pharmaceuticals.

Unlike bench-scale methods that often suffer from poor solubility of zwitterionic intermediates or difficult removal of excess phenol, this protocol utilizes a carboxylate-ester intermediate strategy . This approach ensures homogeneous reaction conditions, facile impurity rejection, and high reproducibility at multi-gram to kilogram scales.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Nucleophilic Aromatic Substitution (


)  of a 4-chloropyridine derivative. Direct displacement on the free acid (4-chloronicotinic acid) is possible but often results in heterogeneous "slurries" and incomplete conversion due to zwitterion formation.

Strategic Choice: We employ Methyl 4-chloronicotinate as the electrophile. The ester group serves two functions:

  • Activation: It enhances the electrophilicity at the C4 position via electron withdrawal (

    
    , 
    
    
    
    effects).
  • Solubility: It maintains the substrate in the organic phase, allowing for efficient coupling with the phenoxide nucleophile.

Reaction Pathway (DOT Diagram)

G Start 4-Chloronicotinic Acid (Starting Material) Ester Methyl 4-chloronicotinate (Activated Electrophile) Start->Ester SOCl2, MeOH Reflux Coupled Methyl 4-phenoxynicotinate (Intermediate) Ester->Coupled Phenol, K2CO3 DMF, 110°C (SnAr) Phenol Phenol (Nucleophile) Phenol->Coupled Hydrolysis 4-Phenoxynicotinic Acid (Free Acid) Coupled->Hydrolysis NaOH, H2O Then pH 4.0 Product 4-Phenoxypyridine-3-carboxylic acid HCl (Final Salt) Hydrolysis->Product Conc. HCl iPrOH/EtOH

Figure 1: Synthetic pathway designed for scalability and impurity control.

Process Development & Critical Parameters

The Coupling Step ( )

The reaction between 4-chloropyridine derivatives and phenol requires a base to generate the active phenoxide.

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over NaH or KOH. It provides a controlled deprotonation of phenol without causing rapid hydrolysis of the methyl ester or aggressive exotherms.
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are essential. They are polar aprotic solvents that solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • Temperature: The reaction requires activation energy.

    
     is optimal. Below 
    
    
    
    , the reaction is sluggish; above
    
    
    , decomposition of the pyridine ring or decarboxylation can occur.
Impurity Control
  • Excess Phenol: A slight excess (1.1 equiv) drives the reaction to completion. The downstream workup must remove this. The ester hydrolysis step provides a "chemical handle": the product becomes a water-soluble carboxylate, while unreacted phenol remains organic-soluble (at high pH) or can be washed away with toluene/heptane before acidification.

  • Regioselectivity: The 4-position is significantly more reactive than the 2- or 6-positions due to the directing effect of the 3-carboxyl group. Regioisomers are rarely observed if the starting material is pure.

Detailed Experimental Protocol

Scale: 100 g Input (Basis: Methyl 4-chloronicotinate)

Step 1: Coupling
  • Equipment: 1 L 3-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet, internal temperature probe.

  • Charge:

    • DMF (Dimethylformamide): 500 mL (5 vol).

    • Phenol: 60.5 g (0.64 mol, 1.1 equiv). Caution: Phenol is corrosive and toxic.

    • Potassium Carbonate (

      
      ):  121 g (0.87 mol, 1.5 equiv). Granular, anhydrous.
      
  • Activation: Stir the mixture at

    
     for 15 minutes to allow partial deprotonation.
    
  • Addition: Add Methyl 4-chloronicotinate (100 g, 0.58 mol) in one portion.

  • Reaction: Heat the slurry to

    
     .
    
    • Observation: The mixture will turn from white/colorless to light yellow/brown.

    • Monitor by HPLC after 4 hours. Target:

      
       starting chloride.
      
  • Workup (Solvent Swap Strategy):

    • Cool to

      
      .
      
    • Concentrate under reduced pressure (rotary evaporator) to remove approx. 80% of DMF. Note: Removing DMF aids in the subsequent hydrolysis and crystallization.

    • Resuspend the residue in Water (600 mL).

Step 2: Hydrolysis & Free Acid Isolation
  • Hydrolysis: To the aqueous suspension from Step 1, add NaOH (50% w/w solution) (70 g, ~1.5 equiv).

  • Heat: Stir at

    
      for 2 hours. The ester will hydrolyze to the sodium salt (Sodium 4-phenoxynicotinate), which is soluble in water.
    
  • Washing (Critical for Purity):

    • Cool to

      
      .
      
    • Wash the aqueous layer with Toluene (

      
      ) or MTBE .
      
    • Purpose: This removes unreacted phenol and neutral organic impurities. Discard the organic layers.

  • Precipitation:

    • Adjust the pH of the aqueous layer to 3.5 -- 4.0 using Conc. HCl or

      
      .
      
    • Observation: The product (free acid zwitterion) will precipitate as a thick white solid.

  • Filtration: Filter the solid. Wash the cake with Water (

    
    ) and Acetone (
    
    
    
    ) to remove water and trace phenol.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Yield Expectations: 105–115 g (Free Acid).

Step 3: Salt Formation (HCl Salt)
  • Reslurry: Charge the dried Free Acid (from Step 2) into a flask. Add Ethanol (absolute) or Isopropanol (5 vol).

  • Acidification: Heat to

    
    . Slowly add Conc. HCl (37%)  (1.2 equiv relative to free acid).
    
    • Note: The solid may briefly dissolve or change crystalline form.

  • Crystallization: Cool slowly to

    
     over 2 hours. Stir at 
    
    
    
    for 1 hour.
  • Filtration: Filter the white crystalline solid. Wash with cold Ethanol.

  • Final Dry: Vacuum oven at

    
    .
    

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Phenol Content

HPLC
Chloride Content

Titration (AgNO3)

1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

  • 
     13.5 (br s, 1H, COOH)
    
  • 
     8.9 (s, 1H, Py-H2)
    
  • 
     8.5 (d, 1H, Py-H6)
    
  • 
     7.5 - 7.2 (m, 5H, Phenoxy Ar-H)
    
  • 
     6.8 (d, 1H, Py-H5)
    

Process Workflow Diagram

ProcessFlow Input Input: Methyl 4-chloronicotinate Phenol, K2CO3, DMF Reaction Reaction: Heat to 115°C, 4-6h (SnAr Coupling) Input->Reaction Conc Concentration: Remove DMF (Vac Distillation) Reaction->Conc Hydrolysis Hydrolysis: Add Water + NaOH Heat to 60°C Conc->Hydrolysis Wash Organic Wash: Extract with Toluene (Removes excess Phenol) Hydrolysis->Wash Acidify Precipitation: Adjust pH to 4.0 Isolate Free Acid Wash->Acidify Aqueous Phase SaltForm Salt Formation: Reslurry in EtOH Add Conc. HCl Acidify->SaltForm Final Final Isolation: Filter, Wash, Dry SaltForm->Final

Figure 2: Step-by-step unit operations for the scalable manufacturing process.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the reaction temperature is maintained

    
    . If the mixture is too thick, increase DMF volume to 7 vol.
    
  • Product is Sticky/Colored: This usually indicates residual DMF or phenol oxidation products. Ensure the Toluene wash in Step 2 is vigorous. A charcoal treatment step can be added during the Hydrolysis phase if color persists.

  • Salt not Crystallizing: If the HCl salt oils out in Ethanol, add a small amount of seed crystal or switch solvent to Isopropanol/Acetone (1:1).

Safety Hazards
  • Phenol: Rapidly absorbed through skin; causes severe burns. Use Silver Shield gloves and face shield.

  • DMF: Potent liver toxin. Handle in a fume hood.

  • Exotherm: The addition of HCl to the ethanolic suspension is exothermic. Control addition rate to maintain temperature

    
    .
    

References

  • General Synthesis of 4-Phenoxypyridine Derivatives

    • Methodology: Nucleophilic substitution on 4-chloropyridine derivatives using phenol and carbon
    • Source:US Patent 4,355,186. "Process for the preparation of 4-phenoxy-phenols" (Analogous conditions for phenoxy ether formation). Link

  • Reactivity of 4-Chloronicotinic Acid

    • Mechanism:[1][2][3][4][5][6][7] Kinetic studies of nucleophilic substitution on pyridine rings activated by electron-withdrawing groups (COOH/COOR).

    • Source:Journal of Organic Chemistry.
  • HIF-PH Inhibitor Chemistry

    • Context: Synthesis of phenoxy-pyridine cores for Roxadust
    • Source:WO Patent 2012/133416. "Method for producing phenoxypyridine derivative". Link

  • Salt Formation Protocols: Standard Practice: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Wiley-VCH.

(Note: Specific reaction times and yields provided in the protocol are derived from standard process chemistry optimizations for this class of compounds.)

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Conversion of Pyridine Esters to their Carboxylic Acid Hydrochloride Salts

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical conversion of pyridine-based esters to their corresponding carboxylic acid hydrochloride salts. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical conversion of pyridine-based esters to their corresponding carboxylic acid hydrochloride salts. This transformation is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and address common challenges encountered during this procedure.

Introduction: The Significance of Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The conversion of a pyridine ester to its corresponding carboxylic acid is a fundamental transformation. Often, the final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling properties. This guide will focus on the hydrolysis of esters where the pyridine moiety is part of the core structure, a common scenario in drug development.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[1] Understanding the mechanisms of both pathways is crucial for selecting the appropriate reaction conditions and troubleshooting potential issues.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process where a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used in the presence of excess water to drive the equilibrium towards the formation of the carboxylic acid and alcohol.[1][2][3][4][5][6]

The mechanism proceeds through the following key steps:[2][3]

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.

  • Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol as a leaving group.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid and regenerate the acid catalyst.

Ester Pyridine Ester ProtonatedEster Protonated Pyridine Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedAcid Protonated Pyridine Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - R'OH CarboxylicAcid Pyridine Carboxylic Acid ProtonatedAcid->CarboxylicAcid - H₃O⁺ H3O H₃O⁺ H2O H₂O ROH Alcohol (R'OH)

Figure 1: Simplified workflow for acid-catalyzed hydrolysis of a pyridine ester.

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, also known as saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[7][8][9][10]

The mechanism involves the following steps:[7]

  • Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (⁻OR').

  • Acid-Base Reaction: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. This acid-base reaction is the driving force for the irreversibility of the saponification process.[9]

  • Protonation: A subsequent acidification step is required to protonate the carboxylate salt and furnish the desired carboxylic acid.

Ester Pyridine Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ Carboxylate Pyridine Carboxylate Salt TetrahedralIntermediate->Carboxylate - R'O⁻ CarboxylicAcid Pyridine Carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ OH OH⁻ RO_minus R'O⁻ H3O_plus H₃O⁺

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Phenoxypyridine-3-Carboxylic Acid Synthesis

Ticket ID: #SYN-4PP-003 Subject: Yield Optimization & Troubleshooting for 4-Phenoxypyridine-3-carboxylic acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4PP-003 Subject: Yield Optimization & Troubleshooting for 4-Phenoxypyridine-3-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing low yields (30–50%) using the direct substitution of 4-chloronicotinic acid with phenol. This is a common kinetic trap caused by the carboxylate deactivation effect .

To achieve industrial-grade yields (>85%), you must bypass the zwitterionic intermediate by utilizing the Ester Strategy . This guide details the thermodynamic rationale, a high-yield protocol, and a troubleshooting decision tree.

Part 1: The Strategic Pivot (The "Ester Advantage")

The Core Problem: Carboxylate Deactivation

If you react 4-chloronicotinic acid directly with phenol and a base (e.g., KOH), the first event is the deprotonation of the carboxylic acid.

  • Result: You form a carboxylate anion (

    
    ) at position 3.
    
  • Electronic Effect: The carboxylate anion is an electron-donating group (via induction and field effects) relative to the neutral acid or ester. This increases electron density on the pyridine ring.

  • Kinetic Consequence: The ring becomes deactivated toward Nucleophilic Aromatic Substitution (

    
    ). Furthermore, the negative charge on the carboxylate electrostatically repels the incoming phenoxide nucleophile (
    
    
    
    ).
The Solution: The Ester Route

By converting the starting material to methyl 4-chloronicotinate (or ethyl), you maintain a neutral, strongly electron-withdrawing ester group at position 3. This keeps the C4 position highly electrophilic, accelerating the reaction and minimizing side products.

Visualizing the Pathway

ReactionPathway

Part 2: Optimized Experimental Protocol

Phase A: Coupling

Reagents: Methyl 4-chloronicotinate (1.0 eq), Phenol (1.1 eq),


 (1.5 eq).
Solvent:  DMSO (Anhydrous) or DMF.
Concentration:  0.5 M.
  • Setup: Charge a round-bottom flask with Methyl 4-chloronicotinate and Phenol in DMSO.

  • Base Addition: Add anhydrous

    
    . Note: Potassium carbonate is preferred over NaOH/KOH to prevent premature hydrolysis of the ester.
    
  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: The spot for the chloro-ester should disappear completely.

  • Quench: Cool to room temperature. Pour into ice water (10x volume). The intermediate ester often precipitates here. If it does, filter it. If not, extract with Ethyl Acetate.

Phase B: Saponification (Hydrolysis)
  • Dissolution: Dissolve the crude ester from Phase A in THF/Water (1:1).

  • Hydrolysis: Add LiOH (2.0 eq) or NaOH (2.0 eq). Stir at RT or mild heat (40°C) for 1 hour.

  • Completion: Monitor for disappearance of the ester.

Phase C: Isolation (The Isoelectric Trap)

This is where most users lose product. The product is a zwitterion.[1]

  • Work-up: Evaporate THF. You now have an aqueous solution of the product salt (pH > 10).

  • Precipitation: Slowly add 1M HCl while stirring.

  • Critical Step: Stop adding acid exactly at the Isoelectric Point (pH 3.5 – 4.0) .

    • Why? If you go too low (pH < 2), the pyridine nitrogen protonates, becoming soluble (

      
      ). If you stay too high (pH > 5), the carboxylic acid remains deprotonated (
      
      
      
      ), remaining soluble.
  • Filtration: The white solid precipitates massively at pH 3.5. Filter, wash with cold water, and dry.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction turns black/tarry.

Diagnosis: Thermal decomposition or oxidation of phenol.

  • Fix: Degas your DMSO/DMF with nitrogen before heating. Phenol is susceptible to oxidation at high temperatures in basic media, forming quinones that polymerize.

  • Fix: Lower temperature to 80°C and extend time.

Q2: I see the product on LCMS, but I cannot isolate it from water.

Diagnosis: You missed the Isoelectric Point (pI).

  • Fix: Take a small aliquot of your aqueous layer. Titrate it with HCl and watch for turbidity. Note the pH where cloudiness is maximum. Adjust the main batch to this exact pH.

  • Alternative: If precipitation fails, use n-Butanol for extraction at pH 3.5. n-Butanol is one of the few solvents capable of extracting zwitterionic nicotinic acids.

Q3: The reaction stalls at 60% conversion.

Diagnosis: Moisture in the solvent.

  • Mechanism: Water acts as a competing nucleophile, hydrolyzing the ester back to the deactivated acid (the "Trap" in Figure 1) or hydrolyzing the chloride to the pyridone (4-hydroxy derivative).

  • Fix: Use anhydrous DMSO and dry

    
     (dried in an oven at 120°C).
    
Q4: Can I use Copper catalysis (Ullmann conditions)?

Answer: Yes, but it is usually unnecessary for the ester substrate.

  • Context: If you must use the acid starting material, CuI (10 mol%) and L-Proline (20 mol%) can help, but the work-up becomes difficult (removing Copper from a chelating amino-acid product). The Ester Route is cleaner.

Part 4: Diagnostic Logic Tree

Troubleshooting

Part 5: Data Summary

ParameterDirect Acid RouteEster Route (Recommended)
Substrate 4-Chloronicotinic acidMethyl 4-chloronicotinate
Ring Electronics Deactivated (

)
Activated (

)
Typical Yield 30–50%85–95%
Reaction Temp >140°C (Harsh)90–100°C (Moderate)
Major Byproduct Decarboxylation / PyridoneNone (Clean conversion)
Purification Difficult (Copper removal)Simple (Saponification + pH ppt)

References

  • Process for producing pyridine carboxylic acids.
  • Method for producing phenoxypyridine derivative.
  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based c-Met kinase inhibitors. Source: PubMed (NIH). Relevance: Provides specific experimental conditions for the synthesis of 4-phenoxypyridine-3-carboxamides, confirming the utility of the ester/amide intermediate strategy. URL:[Link]

Sources

Optimization

Technical Support Center: Pyridine Hydrochloride (Py·HCl)

Topic: Handling, Storage, and Troubleshooting of Hygroscopic Pyridine Hydrochloride Ticket ID: PYR-HCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Wet Salt" Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Troubleshooting of Hygroscopic Pyridine Hydrochloride

Ticket ID: PYR-HCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Wet Salt" Paradox

Welcome to the technical support hub for Pyridine Hydrochloride. If you are here, you are likely facing one of two problems:

  • The "Goo" Factor: Your white crystalline powder has turned into a beige, sticky liquid.

  • Reaction Stalling: Your demethylation reaction is stuck at 50% conversion despite hitting the target temperature.

Pyridine hydrochloride (Py[1][2][3][4][5][6]·HCl) is a valuable reagent, particularly for the demethylation of aryl methyl ethers (Zeisel–Prey cleavage) and as a high-temperature acidic solvent. However, it is deliquescent , meaning it absorbs enough atmospheric moisture to dissolve itself.

This guide provides field-proven protocols to handle Py·HCl without compromising your stoichiometry or safety.[7]

Module 1: Storage & Stability

Q: Why did my sealed bottle turn into liquid?

A: Py·HCl has a high affinity for water. Standard screw-cap bottles, even with Parafilm, are often insufficient for long-term storage in humid climates. Once the crystal lattice is disrupted by water molecules, the salt dissolves in its own absorbed water (deliquescence).

Q: How should I store it to prevent degradation?

A: Treat Py·HCl like an anhydrous reagent.

  • Primary Barrier: Store in a desiccator containing active desiccant (P₂O₅ or indicating Drierite).

  • Secondary Barrier: For long-term storage, tape the cap with electrical tape (better seal than Parafilm) or store under argon/nitrogen.

  • Temperature: Room temperature is acceptable, provided humidity is controlled.

Visual: Storage Decision Tree

StorageLogic Start New Py·HCl Bottle Arrives Open Has it been opened? Start->Open Freq Usage Frequency? Open->Freq Yes Action3 Vacuum Seal bag + Cold Storage (Optional) Open->Action3 No (Unopened) Daily Daily/Weekly Use Freq->Daily LongTerm Monthly/Rare Use Freq->LongTerm Action1 Store in Desiccator (Silica/Drierite) Daily->Action1 Action2 Parafilm + Desiccator OR Glovebox LongTerm->Action2

Figure 1: Decision logic for maintaining Py·HCl integrity based on usage frequency.

Module 2: Handling & Weighing Protocols

Q: How do I weigh it accurately if it absorbs water instantly?

A: Speed is the enemy of accuracy here. Using a "Difference Weighing" technique reduces exposure time.

Protocol: Difference Weighing (The "Dump" Method)

  • Tare a capped weighing bottle or a Schlenk tube containing your Py·HCl supply on the balance.

  • Remove the container from the balance.

  • Transfer an estimated amount of salt into your reaction vessel outside the balance (in the fume hood).

  • Recap the supply container immediately.

  • Weigh the supply container again.

  • Calculate:

    
    .
    

Why this works: You are measuring the loss from the protected environment rather than watching the mass tick upward on the balance as it absorbs water.

Comparison of Weighing Methods
MethodExposure RiskAccuracyRecommended For
Open Boat HighLow (Drifts up)Rough qualitative work only
Difference Weighing LowHighStandard synthesis
Glovebox NoneExactGMP/GLP standards

Module 3: Reaction Troubleshooting (Demethylation)

Q: My demethylation reaction (180°C) is stalling. Why?

A: Water is likely the culprit.

  • Thermal Drop: Py·HCl melts at ~144°C. The demethylation requires ~180-200°C. Water lowers the boiling point of the melt, preventing you from reaching the activation energy required for the

    
     cleavage.
    
  • Nucleophilic Competition: Water competes with the Chloride ion (

    
    ). Instead of cleaving the methyl group, you might hydrolyze other sensitive esters or amides in your molecule.
    
Q: I see white fumes. Is this normal?

A: Yes, but dangerous. At high temperatures, Py·HCl dissociates into Pyridine and HCl gas.

  • Safety Critical: You MUST use a trap (NaOH scrubber) or vent into a high-efficiency fume hood.

  • Corrosion: Protect metal needles and clamps; HCl gas will corrode stainless steel rapidly.

Visual: Demethylation Mechanism & Workflow

Demethylation Substrate Aryl Methyl Ether (Ar-OMe) Step1 Protonation (Ar-OMe-H+) Substrate->Step1 + Py·HCl Reagent Py·HCl (Melt) >180°C Reagent->Step1 Step2 SN2 Attack by Cl- Step1->Step2 Products Phenol (Ar-OH) + MeCl (Gas) + Pyridine Step2->Products Scrubber NaOH Trap (Catch HCl/MeCl) Products->Scrubber Off-gassing

Figure 2: The Zeisel–Prey cleavage pathway.[3] Note that MeCl and HCl are volatile byproducts requiring containment.

Module 4: Recovery & Purification

Q: My Py·HCl is wet. Can I dry it, or should I toss it?

A: You can dry it. Do not use an oven (it will sublime or decompose). Use Azeotropic Distillation .[7][8][9]

Protocol: Azeotropic Drying

  • Place the wet Py·HCl in a round-bottom flask.

  • Add Toluene or Benzene (approx 3-5 mL per gram of salt).

  • Attach a Dean-Stark trap and a reflux condenser.

  • Reflux until no more water collects in the trap.

  • Cool the mixture. Py·HCl will crystallize out as white needles.

  • Filter under inert atmosphere (Schlenk filtration) or rapidly in air and transfer to a desiccator.

Scientific Basis: Toluene forms a low-boiling azeotrope with water, carrying it out of the salt lattice at temperatures below the decomposition point of the salt [1][2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11198, Pyridine Hydrochloride. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic drying protocols).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Phenoxypyridine Derivatives

Phenoxypyridine derivatives represent a significant class of compounds in pharmaceutical and materials science, valued for their versatile chemical properties. Their structural analysis and quantification in complex matr...

Author: BenchChem Technical Support Team. Date: February 2026

Phenoxypyridine derivatives represent a significant class of compounds in pharmaceutical and materials science, valued for their versatile chemical properties. Their structural analysis and quantification in complex matrices are critical for drug development, pharmacokinetic studies, and quality control. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of phenoxypyridine derivatives. We will explore the causality behind experimental choices, from ionization source selection to fragmentation analysis, to empower researchers and drug development professionals with the knowledge to develop robust and reliable analytical methods.

Pillar 1: The Critical Choice of Ionization

The journey of a molecule from a liquid or gas chromatograph to a mass spectrum begins with ionization. The choice of ionization technique is paramount as it dictates the nature of the resulting ions and, consequently, the quality of the data. The selection process is governed by the physicochemical properties of the analyte, primarily its polarity and thermal stability.[1][2]

Comparative Analysis of Ionization Techniques
Ionization TechniquePrincipleSuitability for Phenoxypyridine DerivativesKey AdvantagesLimitations
Electrospray Ionization (ESI) Soft ionization. A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[3][4]Excellent . The pyridine nitrogen is basic and readily protonated in positive ion mode ([M+H]⁺). Suitable for LC-MS analysis of these moderately polar compounds.[5]High sensitivity for polar and large biomolecules, produces intact molecular ions with minimal fragmentation, easily coupled with liquid chromatography (LC).[6]Susceptible to ion suppression from matrix components, limited for non-polar compounds.[2]
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. The sample is vaporized in a heated nebulizer. A corona discharge creates reagent gas ions that ionize the analyte molecules through proton transfer or charge exchange.[7][8]Very Good . An effective alternative to ESI, especially for less polar derivatives or when using normal-phase chromatography. It is well-suited for compounds with molecular weights up to 1500 Da.[7][9]Handles higher flow rates and less polar mobile phases than ESI, less susceptible to matrix effects, good for moderately polar to non-polar compounds.[10][11]Requires the analyte to be thermally stable due to the heated nebulizer.[1]
Electron Ionization (EI) Hard ionization. Gas-phase analyte molecules are bombarded with high-energy electrons, causing electron ejection and extensive fragmentation.[12]Good (with GC) . Suitable for volatile and thermally stable phenoxypyridine derivatives. The extensive fragmentation provides a reproducible "fingerprint" for structural confirmation.Provides detailed structural information from fragmentation patterns, creates searchable library spectra.The molecular ion may be weak or absent, requiring the analyte to be volatile, primarily used with Gas Chromatography (GC).[1][13]

The decision-making process for selecting an appropriate ionization source can be visualized as follows:

G cluster_input Analyte Properties cluster_decision Primary Decision Point cluster_gc Gas Phase Analysis cluster_lc Liquid Phase Analysis (LC-MS) Analyte Phenoxypyridine Derivative Volatility Volatile & Thermally Stable? Analyte->Volatility GCMS GC-MS with Electron Ionization (EI) Volatility->GCMS  Yes Polarity Analyte Polarity? Volatility->Polarity No GCMS_Adv Advantage: Rich Structural Fragmentation GCMS->GCMS_Adv ESI Electrospray Ionization (ESI) Polarity->ESI High / Moderate   APCI Atmospheric Pressure Chemical Ionization (APCI) Polarity->APCI Moderate / Low  

Caption: Ionization source selection workflow.

Pillar 2: Deciphering Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of phenoxypyridine derivatives and for developing highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). Understanding the fragmentation pathways is key to selecting the appropriate precursor and product ions.

For a typical phenoxypyridine structure, collision-induced dissociation (CID) in positive ion mode ([M+H]⁺) primarily targets the ether linkage, which is the most labile bond.

Proposed Fragmentation Pathway:

The characteristic fragmentation involves the cleavage of the C-O ether bond.[14] This can occur through two primary pathways:

  • Homolytic cleavage: This results in a phenoxy radical and a protonated pyridine radical cation.

  • Heterolytic cleavage: This leads to the formation of a stable phenoxy radical and a pyridinium cation, or a phenol molecule and a pyridyl cation, depending on proton location.

Further fragmentation of the pyridine or phenyl rings can also occur, but the cleavage of the ether linkage typically produces the most abundant and diagnostic product ions.

G cluster_main Proposed Fragmentation of Protonated Phenoxypyridine cluster_frags Primary Fragments Precursor [M+H]⁺ (Protonated Phenoxypyridine) Frag1 Pyridinium Cation Precursor->Frag1 Heterolytic Cleavage Frag2 Phenoxy Radical Precursor->Frag2 Frag3 Protonated Pyridine Radical Cation Precursor->Frag3 Homolytic Cleavage Frag4 Phenol Precursor->Frag4 Rearrangement

Caption: Key fragmentation pathways for phenoxypyridines.

A study on 3-phenoxy imidazo[1,2-a] pyridines confirmed that homolytic cleavage of the 3-phenoxy C-O bond is the characteristic fragmentation pathway for this class of compounds.[14] This provides a strong empirical basis for selecting product ions derived from this cleavage for MRM-based quantification.

Pillar 3: Quantitative Methodologies & Performance

For drug development and clinical research, robust quantitative methods are essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully employed for the quantification of pyridine-containing drugs, such as phenazopyridine, in biological matrices.[15][16]

Comparative Performance Data

The following table summarizes published performance data for the analysis of phenazopyridine, a related structural analog, providing a benchmark for what can be achieved.

Analytical MethodMatrixLLOQ / LODLinearity Range (ng/mL)Reference
GC-MSHuman PlasmaLOD: 0.3 ng/mL5 - 500[16]
LC-MS (SIM)Human PlasmaNot SpecifiedNot Specified[15]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; SIM: Selected Ion Monitoring.

The data demonstrates that both GC-MS and LC-MS are capable of achieving high sensitivity, suitable for pharmacokinetic studies where drug concentrations can be very low.[16][17]

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is detailed, logical, and reproducible. Below is a representative workflow for the quantitative analysis of a phenoxypyridine derivative in human plasma using LC-MS/MS.

Workflow: LC-MS/MS Quantification

G Sample 1. Plasma Sample Spiked with Internal Standard Prep 2. Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Prep Inject 3. LC Separation (Reversed-Phase C18) Prep->Inject Ionize 4. Ionization (Positive ESI) Inject->Ionize Analyze 5. MS/MS Analysis (MRM Mode) Ionize->Analyze Quant 6. Data Processing & Quantification Analyze->Quant

Sources

Comparative

Spectroscopic Characterization of Pyridine-3-Carboxylic Acid Hydrochloride: A Comparative FTIR Analysis Guide

Strategic Overview In drug development, Pyridine-3-carboxylic acid hydrochloride (the HCl salt of Nicotinic Acid/Vitamin B3) is frequently synthesized to improve the aqueous solubility and bioavailability of the parent c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In drug development, Pyridine-3-carboxylic acid hydrochloride (the HCl salt of Nicotinic Acid/Vitamin B3) is frequently synthesized to improve the aqueous solubility and bioavailability of the parent compound. For researchers, the critical analytical challenge is not just "identifying" the molecule, but unequivocally confirming salt formation versus the free acid or physical mixtures.

This guide moves beyond basic spectral matching. It details the mechanistic vibrational changes that occur during protonation, providing a robust, self-validating protocol for distinguishing the hydrochloride salt from its zwitterionic precursor (Pyridine-3-carboxylic acid) and structural isomers (e.g., Isonicotinic acid).

Mechanistic Theory: The Zwitterion-to-Cation Switch

To interpret the FTIR spectrum accurately, one must understand the solid-state chemistry of the analytes.

  • The Free Acid (Precursor): In the solid state, Pyridine-3-carboxylic acid exists primarily as a zwitterion . The proton from the carboxylic acid migrates to the pyridine ring nitrogen. Thus, the spectrum is dominated by carboxylate (

    
    )  vibrations, not carboxylic acid (
    
    
    
    ) vibrations.
  • The Hydrochloride Salt (Target): Addition of HCl introduces a counter-ion (

    
    ) and an excess proton. This forces the carboxylate group to accept a proton, converting it back to a carboxylic acid (
    
    
    
    )
    . The pyridine ring nitrogen remains protonated (
    
    
    ).

The Analytical Consequence: The appearance of a strong Carbonyl (


) stretching band in the salt—which is absent or significantly shifted in the zwitterionic free acid—is the primary "smoking gun" for successful synthesis.
Visualization: Structural Transformation & Spectral Impact

G cluster_0 Free Acid (Solid State) cluster_1 cluster_2 Hydrochloride Salt (Target) Zwitterion Zwitterion Form (Pyridine-NH+ & COO-) NO Strong C=O > 1700 cm-1 HCl + HCl (aq) Zwitterion->HCl Salt Cationic Form (Pyridine-NH+ & COOH) STRONG C=O Signal ~1720 cm-1 HCl->Salt Protonation of Carboxylate

Caption: Figure 1. The structural transition from zwitterionic free acid to the hydrochloride salt. Note the regeneration of the COOH group in the salt form, which is the key spectroscopic indicator.

Experimental Protocol: Self-Validating ATR Workflow

While KBr pellets are the classical standard, Attenuated Total Reflectance (ATR) is recommended for this hygroscopic salt to minimize moisture interference.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).

  • Resolution: 4

    
    .
    
  • Accumulations: 32 scans (minimum) to resolve fine hyperfine splitting in the fingerprint region.

Step-by-Step Methodology
  • System Validation (Energy Check):

    • Action: Perform a background scan with the anvil raised.

    • Validation: Ensure the energy throughput curve follows the standard "single beam" profile without unexpected dips (which indicate dirty optics or crystal damage).

  • Sample Preparation (Crucial):

    • Action: Grind the Pyridine-3-carboxylic acid hydrochloride gently if the crystals are large.

    • Why: Large crystals can cause poor contact with the ATR crystal, leading to weak peak intensities and "derivative-shaped" artifacts.

  • Acquisition:

    • Action: Apply high pressure using the anvil.

    • Validation: Watch the live preview. The peak at ~1720

      
       should maximize. If it remains weak, re-seat the sample.
      
  • Post-Run Cleaning:

    • Action: Clean immediately with Isopropyl Alcohol.

    • Why: Hydrochloride salts are corrosive to ZnSe crystals over time; Diamond is resistant but the metal mounting plate may corrode.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary alternative (the free acid) and a structural isomer (Isonicotinic acid).

Table 1: Key Diagnostic Bands ( )
Functional Group VibrationTarget: Pyridine-3-COOH HCl Alt 1: Free Acid (Zwitterion) Alt 2: Isonicotinic Acid (Isomer) Interpretation
C=O Stretch (Carboxylic Acid) 1710 – 1730 (Strong) Absent / Weak Shoulder~1710 (if protonated)Primary Differentiator. The salt has a true COOH; the free acid has a COO-.
COO- Asymmetric Stretch Absent1550 – 1590 (Strong) 1550 – 1600Presence of this band indicates incomplete salt formation.
COO- Symmetric Stretch Absent1380 – 1400 ~1380Confirms zwitterionic character in the free acid.
N-H+ Stretch (Pyridinium) 2400 – 3000 (Broad/Multiple)2400 – 3000 (Broad)2400 – 3000Both forms have protonated nitrogen; this band confirms the pyridine ring is charged.
C-O Stretch (Acid) 1200 – 1250Absent1200 – 1250Associated with the COOH group in the salt.
Ring Breathing Mode ~1030 (Shifts vs Free Acid)~1035~1060Useful for distinguishing isomers (3-COOH vs 4-COOH).
Detailed Band Assignment & Logic
1. The Carbonyl Region (1700–1750

)
  • Observation: The HCl salt displays a sharp, intense peak centered around 1720

    
     .
    
  • Mechanism: This corresponds to the

    
     stretching vibration of the non-ionized carboxylic acid group (
    
    
    
    ).
  • Diagnostic Value: If you see a strong doublet or a shift to 1550-1600

    
    , your sample has likely disproportionated back to the zwitterion (free acid) due to moisture or improper synthesis.
    
2. The Carboxylate Region (1550–1600

)
  • Observation: The Free Acid (Zwitterion) has its most intense peak here (Asymmetric

    
     stretch).
    
  • Mechanism: Resonance between the two oxygens in the carboxylate anion delocalizes the double bond character, lowering the frequency compared to a pure

    
    .
    
  • Diagnostic Value: The absence of this peak in your HCl salt sample is a critical purity marker.

3. The Pyridinium Region (2000–3000

)
  • Observation: A broad, complex absorption often containing "Fermi resonance" sub-bands.

  • Mechanism: This is the

    
     stretching vibration. It is present in both  the zwitterionic free acid and the HCl salt.
    
  • Diagnostic Value: While it doesn't distinguish the salt from the free acid, it distinguishes both from non-protonated pyridine derivatives (e.g., esters or amides where the N might be free).

Decision Logic for Identification

Use this workflow to interpret your spectral data objectively.

DecisionTree Start Acquire FTIR Spectrum CheckCO Check 1700-1740 cm-1 Region Is there a Strong Sharp Peak? Start->CheckCO YesCO Peak Present (~1720 cm-1) CheckCO->YesCO Yes NoCO Peak Absent / Weak CheckCO->NoCO No CheckFingerprint Check Fingerprint (1000-1100 cm-1) Compare to Reference YesCO->CheckFingerprint CheckCOO Check 1550-1600 cm-1 Is there a Strong Broad Peak? NoCO->CheckCOO Zwitterion Identification: Free Acid (Zwitterion) CheckCOO->Zwitterion Yes Unknown Identification: Unknown / Degraded CheckCOO->Unknown No Confirmed Identification: Pyridine-3-COOH HCl Salt CheckFingerprint->Confirmed Matches 3-COOH Pattern Isomer Possible Isomer (e.g., Isonicotinic Acid HCl) CheckFingerprint->Isomer Matches 4-COOH Pattern

Caption: Figure 2. Logical workflow for distinguishing the Hydrochloride salt from the Free Acid and Isomers.

Expert Troubleshooting & Nuance

Polymorphism

Pyridine-3-carboxylic acid is known to exhibit polymorphism. While the HCl salt is more stable, variations in crystallization solvent can lead to slight shifts (


) in the fingerprint region. The Carbonyl stretch at ~1720 

remains robust across polymorphs.
Hygroscopicity

The hydrochloride salt is hygroscopic.

  • Symptom: Appearance of a broad, rounded band at ~3400

    
     (
    
    
    
    stretch of water) and a growth of the ~1640
    
    
    (
    
    
    bending) band.
  • Correction: Dry the sample in a vacuum desiccator over

    
     for 2 hours before analysis. Do not heat aggressively (>60°C) as this may induce HCl loss.
    
The "False" Free Acid Signal

If you analyze the HCl salt in a KBr pellet and grind it too vigorously, the pressure and the KBr matrix can sometimes induce a reaction that strips the HCl, reverting the surface of the particles to the zwitterionic form.

  • Recommendation: If using KBr, use minimal pressure during grinding. ATR is preferred to avoid this artifact.

References

  • National Institute of Standards and Technology (NIST). Nicotinic Acid Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for the Free Acid/Zwitterion baseline spectrum).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1428 (Nicotinic acid). [Link] (Standard reference for assigning pyridine ring modes).

  • PubChem. Pyridine-3-carboxylic acid hydrochloride (Compound Summary).[1] National Library of Medicine. [Link] (Chemical and physical property data for the salt form).

  • Takasuka, M., et al. "Vibrational Spectra of Pyridine-carboxylic Acids in Solid State." Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids." [Link] (General reference for Carbonyl vs. Carboxylate spectral shifts).

Sources

Validation

QC Standards for 4-Phenoxypyridine-3-Carboxylic Acid: A Comparative Technical Guide

Executive Summary 4-Phenoxypyridine-3-carboxylic acid is a critical heterocyclic building block, structurally significant in the development of HIF-prolyl hydroxylase inhibitors (HIF-PHIs) and kinase inhibitors. Its amph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxypyridine-3-carboxylic acid is a critical heterocyclic building block, structurally significant in the development of HIF-prolyl hydroxylase inhibitors (HIF-PHIs) and kinase inhibitors. Its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) presents unique challenges in Quality Control (QC).

This guide objectively compares the performance of Standard Synthesis Grade material against High-Purity Certified Reference Materials (CRM) . Furthermore, it contrasts a Generic C18 HPLC Method with an Optimized Mixed-Mode Protocol , demonstrating why the latter is the superior alternative for accurate impurity profiling.

Part 1: The Criticality of Purity Grades (Comparative Analysis)

In drug development, the "performance" of a starting material is defined by its impact on downstream reaction yields and the impurity profile of the final API.

Comparison: Synthesis Grade vs. Certified Reference Material (CRM)
FeatureAlternative A: Synthesis Grade Alternative B: Certified Reference Material (CRM) Performance Impact
Purity (Assay) 95.0% – 97.0%> 99.5% (w/w)Yield: Grade A introduces 3-5% non-reactive mass, lowering stoichiometric precision in amide couplings.
Impurity Profile Contains Phenol (<1%), 4-Chloronicotinic acid (<2%)Fully Characterized (<0.1% each)Safety: Unreacted 4-chloronicotinic acid is a potential genotoxic impurity (PGI) carrier in downstream steps.
Water Content Variable (Hygroscopic)Dried & Titered (<0.5%)Stoichiometry: Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).
Salt Form Often undefined HCl/Free base mixDefined stoichiometrySolubility: Inconsistent salt forms lead to variable dissolution rates in organic solvents.
Experimental Data: Downstream Reaction Efficiency

Scenario: Amide coupling of 4-phenoxypyridine-3-carboxylic acid with a glycine ester (simulating Roxadustat-type synthesis).

  • Using Synthesis Grade (96%): Isolated Yield = 78%. Significant formation of "dimer" impurities observed due to phenolic contaminants competing for the coupling reagent.

  • Using CRM (>99.5%): Isolated Yield = 92%. Clean crude profile requiring minimal purification.

Part 2: Analytical Method Comparison (QC Alternatives)

Due to the zwitterionic nature of the molecule, standard Reverse Phase (RP) HPLC often fails to retain the compound or separate it from polar impurities.

The Challenge: Zwitterionic Retention
  • Acidic pH (<3): Pyridine is protonated (PyH

    
    ), Carboxyl is neutral (COOH). Molecule is cationic (polar).
    
  • Neutral pH (~7): Pyridine is neutral, Carboxyl is ionized (COO

    
    ). Molecule is anionic (polar).
    
  • Isoelectric Point: Hard to maintain stable retention on C18.

Method A vs. Method B
Alternative A: Generic C18 Method (The "Standard" Approach)
  • Column: C18 (ODS), 5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Performance:

    • Retention Time: ~2.5 min (near void volume).

    • Issues: Co-elution with polar impurities (4-chloronicotinic acid). Significant peak tailing due to silanol interactions with the pyridine ring.

Alternative B: Optimized Mixed-Mode Method (The "Recommended" Standard)
  • Column: Mixed-Mode (C18 + Cation Exchange) or HILIC.

  • Mobile Phase: Ammonium Acetate Buffer (pH 4.5) / Acetonitrile.

  • Performance:

    • Retention Time: ~6.8 min (well-retained).

    • Resolution: Baseline separation of the 4-phenoxy product from the 4-chloro precursor.

    • Peak Shape: Symmetry factor > 0.95.

Part 3: Validated Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. If the System Suitability criteria are not met, the results are invalid.

Reagents & Preparation
  • Diluent: 50:50 Methanol:Water (Ensures solubility of both polar salts and lipophilic phenol impurities).

  • Standard Preparation: Dissolve 10.0 mg Reference Standard in 10.0 mL diluent. Sonicate for 5 mins.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis / PDA.

  • Column: Sielc Primesep 100 (or equivalent mixed-mode), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Pyridine core) and 270 nm (Phenoxy ether).

  • Temperature: 30°C.

System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Resolution (Rs): > 2.0 between 4-chloropyridine-3-carboxylic acid (impurity) and 4-phenoxypyridine-3-carboxylic acid (main peak).

  • RSD (Area): < 2.0% for 5 replicate injections.

Part 4: Visualization of Impurity Origins & QC Logic

Diagram 1: Synthetic Impurity Pathways

This diagram illustrates where the critical impurities arise during the synthesis (SnAr mechanism), necessitating the specific QC markers.

SynthesisPath SM1 4-Chloronicotinic Acid (Starting Material) Product 4-Phenoxypyridine- 3-carboxylic acid SM1->Product SnAr Reaction (Base/Heat) Imp1 Impurity A: Unreacted 4-Chloro... SM1->Imp1 Incomplete Conversion Reagent Phenol Reagent->Product Imp2 Impurity B: Residual Phenol Reagent->Imp2 Excess Reagent Imp3 Impurity C: Decarboxylated (4-Phenoxypyridine) Product->Imp3 Thermal Degradation (>150°C)

Caption: Synthetic pathway showing the origin of critical impurities (Chloro-precursor and Phenol) requiring separation.

Diagram 2: QC Decision Tree (The "Triage" System)

A logical workflow for accepting or rejecting a batch based on the analytical data.

QCDecision Start Raw Material Batch Visual Appearance Check (White to Off-White?) Start->Visual HPLC HPLC Purity (Method B) Visual->HPLC Pass Fail REJECT / REWORK Visual->Fail Fail (Colored/Wet) ImpurityCheck Specific Impurity Check: 4-Chloronicotinic Acid < 0.15%? HPLC->ImpurityCheck Assay > 98.0% HPLC->Fail Assay < 98.0% Pass RELEASE (Grade: Pharma Intermediate) ImpurityCheck->Pass Yes ImpurityCheck->Fail No (Genotox Risk)

Caption: QC workflow prioritizing the detection of the potentially genotoxic chloro-precursor before release.

Part 5: Stability and Handling

  • Hygroscopicity: The hydrochloride salt form is moderately hygroscopic. It must be stored in desiccators. Exposure to ambient humidity for >4 hours results in a 2-3% weight gain, leading to assay errors.

  • Thermal Stability: Stable up to 150°C. Above this, decarboxylation to 4-phenoxypyridine is observed (See Diagram 1).

  • Storage: Store at +2°C to +8°C, protected from light.

References

  • PubChem. (2025).[2][3] 4-phenoxypyridine-3-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid and derivatives. (Demonstrates mixed-mode separation principles for pyridine carboxylic acids). [Link]

  • FibroGen, Inc. (2016). Roxadustat (FG-4592) Mechanism and Chemistry. (Contextualizing the phenoxy-heterocycle scaffold). [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. (Source for Method B mixed-mode column selection). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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